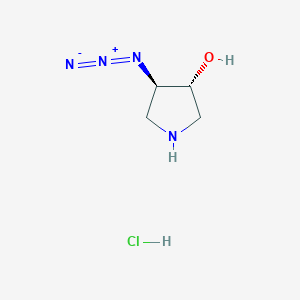

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is a chemical compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an azido group and a hydroxyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-azidopyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.

Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

化学反応の分析

Types of Reactions

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium azide, triphenylphosphine.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrrolidines.

科学的研究の応用

Drug Development

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride has shown promise in:

- Antimicrobial Properties : Its structural features contribute to potential antibacterial and antifungal activities.

- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.

Chemical Biology

The azido group enables:

- Bioorthogonal Chemistry : This allows for selective labeling of biomolecules in living systems, facilitating tracking and imaging studies.

- Synthesis of Chiral Heterocycles : The compound serves as a building block for synthesizing complex molecules critical in drug discovery.

Synthetic Intermediates

In organic synthesis, this compound acts as:

- Versatile Intermediate : It can undergo various transformations including oxidation to form ketones or aldehydes, reduction to yield primary amines, and substitution reactions to create substituted pyrrolidines.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

- Quantitative Structure–Activity Relationship (QSAR) : These studies predict biological activity based on the compound's chemical structure, aiding in understanding its potential effects on different biological targets.

- High-throughput Screening : This approach evaluates the compound's efficacy against a range of biological targets, providing insights into its therapeutic potential .

作用機序

The mechanism of action of (3R,4R)-4-azidopyrrolidin-3-ol hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages, while the hydroxyl group can engage in hydrogen bonding and nucleophilic attacks. These properties make it a valuable tool in chemical biology and medicinal chemistry.

類似化合物との比較

Similar Compounds

(3R,4R)-4-aminopyrrolidin-3-ol hydrochloride: Similar structure but with an amino group instead of an azido group.

(3R,4R)-4-hydroxypyrrolidin-3-ol hydrochloride: Lacks the azido group, making it less reactive in certain chemical transformations.

(3R,4R)-4-bromopyrrolidin-3-ol hydrochloride: Contains a bromine atom, which can be used in cross-coupling reactions.

Uniqueness

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is unique due to the presence of both azido and hydroxyl groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound in drug discovery and development.

生物活性

(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Synthesis

The synthesis of this compound has been documented in various studies. A notable method involves the azidation of pyrrolidine derivatives, which can be achieved through a series of reactions that typically include the formation of azides from alcohols or amines under controlled conditions. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been explored in several contexts:

1. Inhibition Studies

Research indicates that compounds with a pyrrolidine scaffold often exhibit inhibitory effects on various biological targets. For instance, studies have shown that similar pyrrolidine derivatives can inhibit key enzymes involved in cellular signaling pathways, such as kinases that play critical roles in cancer progression .

2. Antitumor Activity

The compound's structural features suggest potential antitumor activity. Pyrrolidine derivatives have been associated with selective inhibition of Aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells. This suggests that this compound could be further investigated for its efficacy against tumor cells .

3. Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes such as IRAK4, which is involved in inflammatory responses and has been linked to various diseases including autoimmune disorders. The modulation of such pathways could provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Several studies have highlighted the biological implications of similar compounds:

- Study on Multivalent Pyrrolidine Iminosugars : This research demonstrated that multivalent pyrrolidine derivatives could enhance inhibitory activities against specific glycosidases, suggesting that structural modifications can significantly impact biological efficacy .

- Aurora Kinase Inhibition : A case study focusing on aminopyridine derivatives showed promising results in inhibiting Aurora A kinase selectively, indicating that similar structural motifs might yield compounds with significant antitumor properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

特性

IUPAC Name |

(3R,4R)-4-azidopyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c5-8-7-3-1-6-2-4(3)9;/h3-4,6,9H,1-2H2;1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDJZFBPZPXVIO-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)N=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)N=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。